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Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-

Catalog No.
S662979
CAS No.
6737-24-2
M.F
C5H7NO4
M. Wt
145.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-

CAS Number

6737-24-2

Product Name

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-

IUPAC Name

2-hydroxy-2-(prop-2-enoylamino)acetic acid

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

InChI

InChI=1S/C5H7NO4/c1-2-3(7)6-4(8)5(9)10/h2,4,8H,1H2,(H,6,7)(H,9,10)

InChI Key

NEYTXADIGVEHQD-UHFFFAOYSA-N

SMILES

C=CC(=O)NC(C(=O)O)O

Canonical SMILES

C=CC(=O)NC(C(=O)O)O

Application in the Synthesis of pH-Responsive Hydrogels

Scientific Field: This application falls under the field of Polymer Chemistry and Biomedical Engineering.

Methods of Application: The TMGA polymers were synthesized using simple free radical polymerization in the presence of bis [2- (methacryloyloxy)ethyl] phosphate as a crosslinker and potassium persulfate as an initiator . These hydrogels were used as templates for the green synthesis of silver nanoparticles .

Results or Outcomes: The synthesized hydrogels and silver nanocomposites were characterized via UV, FTIR, XRD, SEM, and TEM . The maximum % of equilibrium swelling behavior observed was 2882 ± 1.2 . The drug release behavior was examined with kinetic models such as zero-order, first-order, Higuchi, Hixson Crowell, and Korsmeyer–Peppas .

Application in Biomedical Field

Scientific Field: This application falls under the field of Biomedical Engineering.

Summary of the Application: Acrylamidoglycolic acid-based hydrogels have great potential in biomedical applications such as drug delivery systems, tissue engineering, as antimicrobials, and in diagnostic and bioimaging .

Methods of Application: Hydrogels are synthesized from the thermosensitive polymer poly (N-vinylcaprolactam) (PNVCL) and are filled with inorganic nanoparticles, metals, and even polymeric nanoparticles, giving rise to composite hydrogels .

Results or Outcomes: These materials have been found to be highly stable with viscoelastic properties, which can be swelling in aqueous medium or being a good solvent, without dissolving .

Application in the Synthesis of Silver Nanocomposite Hydrogels

Summary of the Application: Acrylamidoglycolic acid is used in the synthesis of silver nanocomposite (AgNC) hydrogels . These hydrogels have attracted particular attention in the wound dressing field due to their self-healing, injectable, and bacterial inactivation properties .

Methods of Application: The AgNC hydrogels were prepared via in situ addition of guar .

Results or Outcomes: The hydrogels were found to be effective in the wound dressing field .

Application in Drug Delivery Systems

Scientific Field: This application falls under the field of Pharmaceutical Sciences.

Summary of the Application: Acrylamidoglycolic acid-based hydrogels have been used in drug delivery systems . The drug release was more effective in pH 7.4 at 37 ºC when compared to the acid medium delivery (pH 3.0) .

Methods of Application: The PAM/starch composite was used to show significant antibacterial activity against the bacteria of clinical interest (E. coli and S. aureus) .

Results or Outcomes: The PAM/starch composite was also able to show significant antibacterial activity against the bacteria of clinical interest (E. coli and S. aureus) .

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- is a chemical compound with the molecular formula C₅H₇NO₄ and a molecular weight of approximately 145.11 g/mol. This compound features a hydroxyl group (-OH) and an amino group (-NH₂) attached to an acetic acid moiety, along with a propenyl side chain. The structure of the compound includes a carbonyl group (C=O), which contributes to its reactivity and interaction with biological systems. Its unique combination of functional groups makes it a subject of interest in various chemical and biological studies .

The chemical reactivity of acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- can lead to several significant reactions:

  • Esterification: The hydroxyl group can react with carboxylic acids or alcohols to form esters.
  • Amidation: The amino group can react with carboxylic acids to form amides, which may lead to the formation of polymeric structures.
  • Condensation Reactions: This compound can undergo condensation reactions due to the presence of both hydroxyl and amino groups, facilitating the formation of complex organic molecules .

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- exhibits notable biological activities, particularly in the context of its potential as an antimicrobial agent. Studies suggest that compounds with similar structures may possess antibacterial properties, making them useful in pharmaceutical applications. Additionally, its ability to interact with biological membranes could indicate potential roles in drug delivery systems or as a biochemical probe .

Several methods have been proposed for synthesizing acetic acid, hydroxy[(1-oxo-2-propenyl)amino]-:

  • Direct Amination: Reacting acetic acid derivatives with propenylamine under acidic or basic conditions to yield the target compound.
  • Hydrolysis of Esters: Starting from methyl esters of acetic acid and subjecting them to hydrolysis followed by amination.
  • One-Pot Synthesis: Utilizing multi-step reactions that combine acylation and amination in a single reaction vessel to streamline production .

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- has various applications across different fields:

  • Pharmaceuticals: Potential use in developing new antimicrobial agents or as intermediates in drug synthesis.
  • Agriculture: Possible application as a biopesticide due to its biological activity against pathogens.
  • Material Science: Its ability to form polymers may be exploited in creating new materials with specific properties.

Research on interaction studies involving acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- has revealed its capacity to interact with various biological macromolecules. These interactions can influence enzyme activity and cellular processes, suggesting that this compound could serve as a lead structure for further drug development. Studies focusing on its binding affinity with proteins and nucleic acids are essential for understanding its full biological implications .

Acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- shares structural similarities with several other compounds. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
Acetic AcidContains a carboxylic acid groupSimple structure; widely used
2-Hydroxypropanoic AcidHydroxyl group on propanoic acidCommonly known as lactic acid
2-Aminoacetic AcidContains an amino group on acetic acidKnown as glycine; important amino acid
3-Hydroxybutanoic AcidHydroxyl group on butanoic acidPlays a role in metabolism

The uniqueness of acetic acid, hydroxy[(1-oxo-2-propenyl)amino]- lies in its specific combination of functional groups that allow for diverse chemical reactivity and potential biological applications not found in simpler analogs like acetic or lactic acids .

XLogP3

-0.8

Sequence

X

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6737-24-2

General Manufacturing Information

Acetic acid, 2-hydroxy-2-[(1-oxo-2-propen-1-yl)amino]-: ACTIVE

Dates

Last modified: 08-15-2023

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